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Compound of Interest

Compound Name: Maltose phosphorylase

Cat. No.: B13384309 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Maltose phosphorylase (EC 2.4.1.8) is an enzyme that catalyzes the reversible

phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate. This enzymatic

activity is crucial in the metabolism of maltodextrins in some bacteria. The ability to accurately

measure the kinetics of maltose phosphorylase is essential for understanding its mechanism

of action, identifying potential inhibitors, and engineering the enzyme for biotechnological

applications, such as the synthesis of oligosaccharides.

These application notes provide a detailed protocol for a continuous spectrophotometric assay

to determine the kinetics of maltose phosphorylase. The assay is based on a coupled

enzyme system where the product of the maltose phosphorylase reaction, β-D-glucose-1-

phosphate, is converted through a series of enzymatic reactions to produce a chromogenic

signal that can be monitored over time.

Principle of the Assay
The activity of maltose phosphorylase is determined by monitoring the rate of formation of

one of its products, β-D-glucose-1-phosphate. This is achieved by coupling its formation to the

reduction of NADP⁺ to NADPH, which can be measured by the increase in absorbance at 340
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nm. The coupled reactions are catalyzed by phosphoglucomutase (PGM) and glucose-6-

phosphate dehydrogenase (G6PDH).

The reaction sequence is as follows:

Maltose Phosphorylase (MP): Maltose + Phosphate ⇌ D-Glucose + β-D-Glucose-1-

Phosphate

Phosphoglucomutase (PGM): β-D-Glucose-1-Phosphate ⇌ Glucose-6-Phosphate

Glucose-6-Phosphate Dehydrogenase (G6PDH): Glucose-6-Phosphate + NADP⁺ ⇌ 6-

Phosphoglucono-δ-lactone + NADPH + H⁺

The rate of NADPH production is directly proportional to the activity of maltose
phosphorylase, provided that the coupling enzymes (PGM and G6PDH) are present in excess

and are not rate-limiting.

Data Presentation
Table 1: Kinetic Parameters of Maltose Phosphorylase
from Bacillus sp. AHU2001
The following table summarizes the apparent kinetic parameters for the phosphorolysis of

maltose by maltose phosphorylase from Bacillus sp. AHU2001.

Substrate Km (app) (mM) kcat (app) (s⁻¹)
kcat (app)/Km (app)
(s⁻¹mM⁻¹)

Maltose 2.0 ± 0.1 100 ± 2 50

Phosphate 2.5 ± 0.1 110 ± 3 44

Data obtained from the phosphorolysis reaction at pH 8.1 and 45°C.

Experimental Protocols
Materials and Reagents

Maltose phosphorylase (enzyme of interest)
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Maltose monohydrate

Potassium phosphate buffer (pH 7.0)

HEPES buffer

Magnesium chloride (MgCl₂)

β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)

Adenosine 5'-triphosphate (ATP) - Note: While not directly in the reaction, it can be required

for the stability or activity of coupling enzymes.

Phosphoglucomutase (PGM) from rabbit muscle

Glucose-6-phosphate dehydrogenase (G6PDH) from Leuconostoc mesenteroides

Deionized water

Spectrophotometer capable of reading absorbance at 340 nm with temperature control

Cuvettes (1 cm path length)

Pipettes and tips

Reagent Preparation
50 mM HEPES Buffer (pH 7.0) containing 5 mM MgCl₂:

Dissolve HEPES in deionized water to a final concentration of 50 mM.

Add MgCl₂ to a final concentration of 5 mM.

Adjust the pH to 7.0 with 1 M NaOH.

Bring to the final volume with deionized water.

Store at 4°C.
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1 M Maltose Stock Solution:

Dissolve 3.60 g of maltose monohydrate in 10 mL of deionized water.

Store in aliquots at -20°C.

1 M Potassium Phosphate Stock Solution (pH 7.0):

Prepare a solution of 1 M potassium phosphate and adjust the pH to 7.0.

Store at room temperature.

20 mM NADP⁺ Stock Solution:

Dissolve the appropriate amount of NADP⁺ in deionized water.

Store in aliquots at -20°C, protected from light.

Coupling Enzyme Mix (in 50 mM HEPES buffer, pH 7.0):

Prepare a solution containing 10 units/mL of phosphoglucomutase and 20 units/mL of

glucose-6-phosphate dehydrogenase.

Prepare this solution fresh daily and keep on ice.

Maltose Phosphorylase Solution:

Dilute the maltose phosphorylase to the desired concentration in 50 mM HEPES buffer

(pH 7.0).

The optimal concentration should be determined empirically to ensure a linear reaction

rate for the desired time course. Keep on ice.

Assay Protocol
Spectrophotometer Setup:

Set the spectrophotometer to read absorbance at 340 nm.
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Set the temperature to the desired value (e.g., 37°C).

Reaction Mixture Preparation:

In a 1 mL cuvette, prepare the reaction mixture by adding the following components in the

order listed. The final volume is 1 mL.

50 mM HEPES Buffer (pH 7.0) with 5 mM MgCl₂: to a final volume of 1 mL

Potassium Phosphate: to the desired final concentration (e.g., 10 mM)

NADP⁺: to a final concentration of 1 mM

Coupling Enzyme Mix: 10 µL (final concentration of 0.1 units/mL PGM and 0.2 units/mL

G6PDH)

Maltose: to the desired final concentration (e.g., varying concentrations for Km

determination)

Initiation of the Reaction:

Mix the contents of the cuvette by gentle inversion.

Place the cuvette in the spectrophotometer and incubate for 5 minutes to allow the

temperature to equilibrate and to record any background reaction.

Initiate the reaction by adding a small volume of the maltose phosphorylase solution

(e.g., 10 µL).

Quickly mix by gentle inversion or with a cuvette stirrer.

Data Collection:

Immediately start recording the absorbance at 340 nm every 15 seconds for a total of 5-10

minutes.

Ensure that the initial rate is linear for at least the first 2-3 minutes.
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To cite this document: BenchChem. [Application Notes and Protocols for Spectrophotometric
Assay of Maltose Phosphorylase Kinetics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13384309#spectrophotometric-assay-for-maltose-
phosphorylase-kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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